molecular formula C12H20NP B3333799 4-(Diethylphosphanyl)-N,N-dimethylaniline CAS No. 17005-57-1

4-(Diethylphosphanyl)-N,N-dimethylaniline

Cat. No.: B3333799
CAS No.: 17005-57-1
M. Wt: 209.27 g/mol
InChI Key: FMNOWZMFKYVARU-UHFFFAOYSA-N
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Description

4-(Diethylphosphanyl)-N,N-dimethylaniline is an organophosphorus compound that features a phosphanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylphosphanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diethylphosphine. One common method is the nucleophilic substitution reaction where N,N-dimethylaniline is treated with diethylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle the reactive phosphine compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylphosphanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.

    Coordination: The phosphanyl group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are used for forming coordination complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted aniline derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

4-(Diethylphosphanyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylphosphanyl)-N,N-dimethylaniline involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence molecular pathways and enhance reaction rates in catalytic systems .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphine ligand commonly used in catalysis.

    Diethylphosphine: A simpler phosphine compound with similar reactivity.

    N,N-Dimethylaniline: The parent compound without the phosphanyl group.

Uniqueness

4-(Diethylphosphanyl)-N,N-dimethylaniline is unique due to the combination of the phosphanyl group and the aniline ring, which provides both electron-donating and electron-withdrawing properties. This dual

Properties

IUPAC Name

4-diethylphosphanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NP/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOWZMFKYVARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633653
Record name 4-(Diethylphosphanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17005-57-1
Record name 4-(Diethylphosphanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17005-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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